7-bromo-2-phenyl-1H-quinazolin-4-one
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Overview
Description
7-bromo-2-phenyl-1H-quinazolin-4-one is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-phenyl-1H-quinazolin-4-one can be achieved through several methods. One common approach involves the reaction of 2-aminobenzamide with benzoyl chloride in the presence of a base, followed by bromination using bromine or N-bromosuccinimide (NBS). The reaction typically proceeds under reflux conditions with an appropriate solvent such as acetonitrile or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-phenyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-bromo-2-phenyl-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4-one: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
4-chloro-2-phenylquinazoline:
2-(4-bromophenyl)quinazolin-4-one: Similar structure but with the bromine atom on the phenyl ring instead of the quinazoline ring.
Uniqueness
7-bromo-2-phenyl-1H-quinazolin-4-one is unique due to the presence of the bromine atom on the quinazoline ring, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
CAS No. |
1152237-10-9 |
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Molecular Formula |
C14H9BrN2O |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
7-bromo-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI Key |
FUANHHNELFMMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=O)N2 |
Origin of Product |
United States |
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